2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)-
Overview
Description
2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- is a chemical compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a furanone ring with specific substituents that contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a starting material such as 4-hydroxy-2-pentanone, which undergoes cyclization in the presence of an acid catalyst to form the furanone ring. The reaction conditions often require moderate temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and optimized reaction conditions can further enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the furanone ring into more saturated structures.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce more saturated furanone derivatives.
Scientific Research Applications
2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a subject of interest in studies related to antimicrobial and antifungal properties.
Medicine: Research into its potential therapeutic effects, including its role as an antioxidant, is ongoing.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma and stability.
Mechanism of Action
The mechanism by which 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- exerts its effects involves interactions with specific molecular targets. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes and receptors, modulating various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Furanone, dihydro-5-methyl-: Similar structure but lacks the 2-methylpropyl substituent.
2(3H)-Furanone, dihydro-5-ethyl-: Contains an ethyl group instead of the 2-methylpropyl group.
2(3H)-Furanone, dihydro-5-phenyl-: Features a phenyl group, providing different chemical properties.
Uniqueness
The presence of the 2-methylpropyl group in 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- imparts unique steric and electronic effects, influencing its reactivity and biological activity. This makes it distinct from other furanone derivatives and valuable for specific applications.
Properties
IUPAC Name |
5-methyl-5-(2-methylpropyl)oxolan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(2)6-9(3)5-4-8(10)11-9/h7H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCSOGUTPYPJAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCC(=O)O1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340759 | |
Record name | 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10200-21-2 | |
Record name | 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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